

Osimertinib: A Technical Guide for Researchers

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Compound of Interest		
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Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed by AstraZeneca and is specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] This selectivity for mutant forms of EGFR over wild-type (WT) EGFR reduces toxicity and improves the therapeutic index.[1][4] Osimertinib is a key therapeutic agent for non-small cell lung cancer (NSCLC).[5][6]

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[4] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[7][8] It is typically supplied as a mesylate salt.[7]

- Molecular Formula: C28H33N7O2[8]
- Molar Mass: 499.619 g⋅mol⁻¹[7]
- SMILES:C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[7]
- InChi Key:DUYJMQONPNNFPI-UHFFFAOYSA-N[7]

Mechanism of Action



Osimertinib functions as a potent and selective inhibitor of mutant forms of the EGFR tyrosine kinase.[9] The primary mechanism involves the covalent, irreversible binding to a cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[4][10] This action blocks the autophosphorylation of EGFR and prevents the activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[9][10]

Key aspects of its mechanism include:

- High Affinity for Mutant EGFR: Osimertinib demonstrates a significantly higher affinity for EGFR molecules with sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to wild-type EGFR.[1] This selectivity is a hallmark of thirdgeneration EGFR TKIs.
- Irreversible Inhibition: The covalent bond formation with Cys797 leads to sustained, irreversible inhibition of the kinase activity.[4]
- Downstream Pathway Inhibition: By blocking EGFR, osimertinib effectively inhibits critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[11][12]
- Blood-Brain Barrier Penetration: Osimertinib has demonstrated good penetration of the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases, a common complication in advanced NSCLC.[10][11]

Data Presentation

Quantitative data for Osimertinib is summarized in the following tables, covering its pharmacokinetic properties, in vitro potency, and clinical efficacy.

Table 1: Physicochemical and Pharmacokinetic Properties of Osimertinib



Parameter	Value	Reference(s)
Solubility (Water, 37°C)	3.1 mg/mL	[13]
рКа	9.5 (aliphatic amine), 4.4 (aniline)	[13]
Time to Cmax (Tmax)	~6 hours	[1]
Plasma Protein Binding	95%	[1]
Volume of Distribution (Vd)	918 L	[1]
Metabolism	Primarily via CYP3A4/5 (Oxidation, Dealkylation)	[1][14]
Active Metabolites	AZ7550, AZ5104	[1][15]
Elimination Half-life (t½)	~48 hours	[1][15]
Oral Clearance (CL/F)	14.3 L/hr	[1][15]

| Excretion | Feces (68%), Urine (14%) |[1] |

Table 2: In Vitro Potency of Osimertinib Against EGFR Mutations

Cell Line / EGFR Status	IC50 (nM)	Reference(s)
LoVo Cells (Exon 19 deletion EGFR)	12.92	[2]
LoVo Cells (L858R/T790M EGFR)	11.44	[2]
LoVo Cells (WT EGFR)	493.8	[2]
PC-9 (Exon 19 deletion)	15 - 17	[3][16]
H1975 (L858R, T790M)	5 - 10	[3][16]
H3255 (L858R)	4 - 25	[3][16]

| A549 (EGFR Wild-Type) | >1000 |[3] |



Note: IC₅₀ values can vary based on experimental conditions and the specific assay used.[17]

Table 3: Summary of Key Clinical Trial Data for Osimertinib (FLAURA Trial)

Endpoint	Osimertinib	Comparator (Gefitinib or Erlotinib)	Hazard Ratio (95% CI)	P-value	Reference(s
Median Overall Survival (OS)	38.6 months	31.8 months	0.80 (0.64 - 1.00)	0.046	[18][19]

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |[20] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize Osimertinib are provided below.

Protocol 1: In Vitro Cell Proliferation Assay (IC₅₀ Determination)

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib in NSCLC cell lines.[3]

- Cell Seeding:
 - Trypsinize and count NSCLC cells (e.g., PC-9, H1975).
 - $\circ~$ Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL of complete medium.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Drug Treatment:



- $\circ\,$ Prepare serial dilutions of Osimertinib in complete medium. A typical concentration range might be 0.1 nM to 10 $\mu\text{M}.$
- Remove the medium from the wells and add 100 μL of the drug dilutions.
- Include a vehicle control (DMSO) and a no-treatment control.[3]
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Viability Assessment (e.g., using MTS or CellTiter-Glo®):
 - Add the viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time (e.g., 1-4 hours).
 - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the drug concentration.
 - Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition

This protocol describes the steps to assess the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.[3]

- Cell Treatment:
 - Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[3]



Cell Lysis:

- Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature the protein samples by boiling in Laemmli buffer.
 - Separate 20-40 μg of protein per lane by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- · Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[3]
 - Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: In Vivo NSCLC Xenograft Efficacy Study

This protocol details the procedure for evaluating the anti-tumor efficacy of Osimertinib in a mouse xenograft model.[3][21]



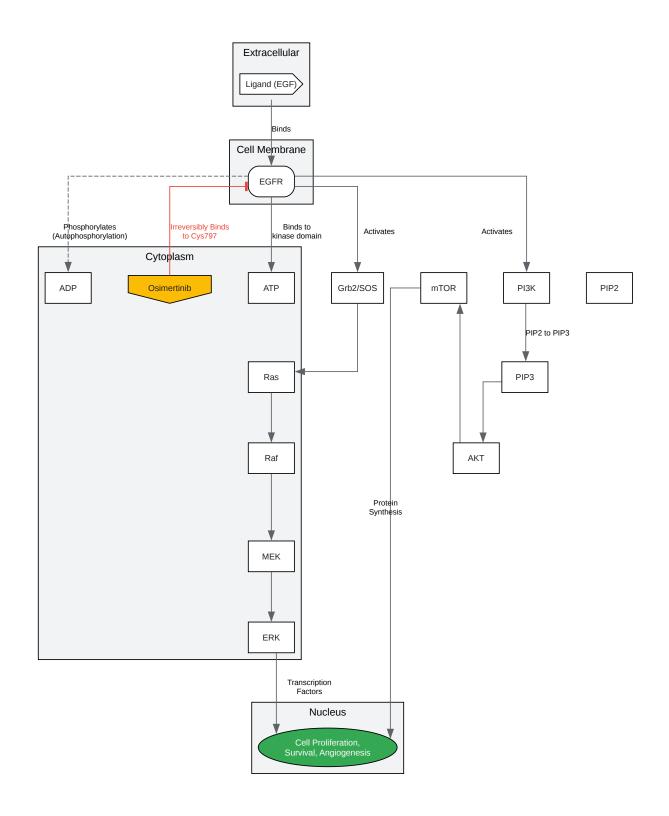
• Cell Implantation:

- Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10⁶ PC-9 or H1975 cells) in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring with calipers.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.[21]
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
- Drug Administration:
 - Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral gavage.[3]
- Efficacy and Toxicity Assessment:
 - Measure tumor volume and monitor the body weight and overall health of the mice regularly (e.g., twice a week) throughout the study.[21]
- Study Endpoint:
 - The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).[3]

Mandatory Visualization

Diagrams describing the EGFR signaling pathway and an experimental workflow are provided below using the DOT language.

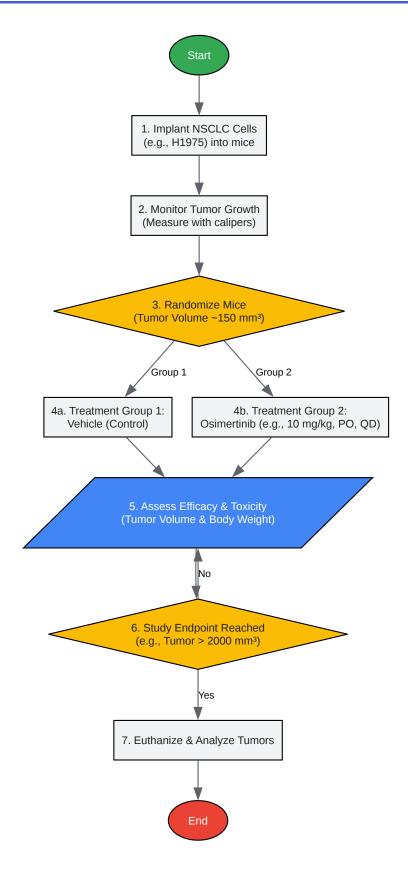




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Caption: EGFR signaling pathway and irreversible inhibition by Osimertinib.





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Caption: Experimental workflow for an in vivo NSCLC xenograft study.



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